molecular formula C16H26N2O3 B6269419 1-(cyclohexylcarbamoyl)-octahydro-1H-indole-2-carboxylic acid CAS No. 1786224-94-9

1-(cyclohexylcarbamoyl)-octahydro-1H-indole-2-carboxylic acid

Cat. No. B6269419
CAS RN: 1786224-94-9
M. Wt: 294.4
InChI Key:
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Description

Carboxylic acids and their derivatives are a class of organic compounds that contain a carboxylic group (-COOH). They are widely found in nature and are essential for life. For example, amino acids, fatty acids, and many hormones are carboxylic acids or their derivatives .


Synthesis Analysis

Carboxylic acids can be synthesized in various ways, including the oxidation of primary alcohols or aldehydes, the hydrolysis of nitriles or esters, and the carbonation of Grignard reagents .


Molecular Structure Analysis

The molecular structure of carboxylic acids involves a carbonyl group (C=O) and a hydroxyl group (-OH) attached to the same carbon .


Chemical Reactions Analysis

Carboxylic acids undergo several types of reactions, including acid-base reactions, reduction to alcohols, and reactions with alcohols to form esters .


Physical And Chemical Properties Analysis

Carboxylic acids typically have higher boiling points than similar-sized alcohols or aldehydes due to their ability to form stable dimeric structures via hydrogen bonding .

Mechanism of Action

The mechanism of action of carboxylic acids in biological systems often involves donating a proton (H+), acting as an acid .

Safety and Hazards

Like all chemicals, carboxylic acids should be handled with care. They can be corrosive and cause burns to the skin and eyes. Inhalation or ingestion can also be harmful .

Future Directions

The study of carboxylic acids and their derivatives continues to be a vibrant field in chemistry. Future research directions include the development of new synthetic methods, the design of bioactive carboxylic acid derivatives, and the exploration of novel applications in materials science .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(cyclohexylcarbamoyl)-octahydro-1H-indole-2-carboxylic acid involves the conversion of cyclohexylamine to the corresponding amide, which is then cyclized to form the indole ring. The resulting indole derivative is then subjected to carboxylation to form the final product.", "Starting Materials": [ "Cyclohexylamine", "Diethyl ethoxymethylenemalonate", "Sodium ethoxide", "Benzaldehyde", "Sodium borohydride", "Chloroacetyl chloride", "Sodium hydroxide", "Carbon dioxide" ], "Reaction": [ "Step 1: Cyclohexylamine is reacted with diethyl ethoxymethylenemalonate in the presence of sodium ethoxide to form the corresponding amide.", "Step 2: The amide is then cyclized using benzaldehyde and sodium borohydride to form the indole ring.", "Step 3: The resulting indole derivative is then reacted with chloroacetyl chloride to introduce the carboxylic acid functionality.", "Step 4: The carboxylic acid group is then deprotected using sodium hydroxide, followed by carboxylation using carbon dioxide to form the final product, 1-(cyclohexylcarbamoyl)-octahydro-1H-indole-2-carboxylic acid." ] }

CAS RN

1786224-94-9

Molecular Formula

C16H26N2O3

Molecular Weight

294.4

Purity

82

Origin of Product

United States

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